2-[(3-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 2-[(3-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a triazolopyridine derivative characterized by a fused bicyclic core structure ([1,2,4]triazolo[4,3-a]pyridin-3-one) with two critical substituents: a 3-chlorophenylmethyl group at position 2 and a piperidine-1-sulfonyl moiety at position 6. This structural configuration confers unique physicochemical and pharmacological properties. The presence of the sulfonyl group enhances metabolic stability, while the 3-chlorophenyl moiety may influence target binding affinity, as seen in structurally related psychotropic agents .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c19-15-7-4-6-14(12-15)13-23-18(24)22-11-5-8-16(17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIZMFGDDANRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-[(3-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, belongs to the class of triazole compounds. Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors. This interaction leads to a variety of biological activities, depending on the specific targets involved
Biochemical Pathways
The affected biochemical pathways depend on the specific targets that the compound interacts with. Given the wide range of potential targets, the compound could potentially affect multiple pathways. .
Result of Action
The result of the compound’s action at the molecular and cellular level depends on its specific targets and mode of action. Given the wide range of potential targets, the compound could potentially have a variety of effects. .
Biological Activity
The compound 2-[(3-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a triazolo-pyridine core with a piperidine sulfonamide substituent and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 364.85 g/mol. The structural characteristics contribute to its pharmacological profile.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including:
- Antimicrobial Activity : Some related compounds in the triazolo-pyridine series have shown promising antibacterial properties against various strains.
- Cholinesterase Inhibition : The compound is evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- Antimalarial Activity : Studies have indicated that similar compounds exhibit antimalarial effects, suggesting potential applications in treating malaria.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the triazolo-pyridine structure significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution on the phenyl ring | Enhances AChE inhibition |
| Variations in piperidine substituents | Alters binding affinity and selectivity |
| Positioning of sulfonamide group | Influences solubility and bioavailability |
1. Anticholinesterase Activity
A study evaluated a series of triazolo-pyridines for their AChE inhibitory activity. The compound exhibited an IC50 value indicative of moderate inhibition compared to standard drugs like Donepezil. The presence of the chlorophenyl group was essential for enhanced activity:
- IC50 Values :
- Compound: 25 μM
- Donepezil: 0.5 μM
2. Antimicrobial Screening
In vitro tests demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Salmonella typhi and Bacillus subtilis:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 10 |
3. Antimalarial Efficacy
Compounds similar to the target structure were tested against Plasmodium falciparum. Results indicated promising antimalarial properties with IC50 values ranging from 2 to 5 μM:
- Example Compounds :
- Compound A: IC50 = 2.24 μM
- Compound B: IC50 = 4.98 μM
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous triazolopyridine derivatives:
Table 1: Comparative Analysis of Triazolopyridine Derivatives
Key Observations
In contrast, Trazodone Hydrochloride substitutes this group with a piperazinylpropyl chain, shifting activity toward serotonin reuptake inhibition and neuropsychiatric applications . Replacing the 3-one oxygen with a thione (14a) increases melting point (303–305 °C vs. 284–286 °C) but may reduce aqueous solubility, impacting bioavailability .
Synthetic Efficiency :
- The target compound’s synthesis likely mirrors methods for 12a (82% yield via hydrazinylpyridine cyclization) , whereas Trazodone derivatives employ greener protocols using sulphamic acid catalysts (excellent yields, recyclability) .
Pharmacological Hypotheses :
- The 3-chlorophenylmethyl group in the target compound may enhance blood-brain barrier penetration, as seen in Trazodone, but its pairing with a sulfonyl group suggests divergent targets (e.g., parasitic enzymes vs. mammalian receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

